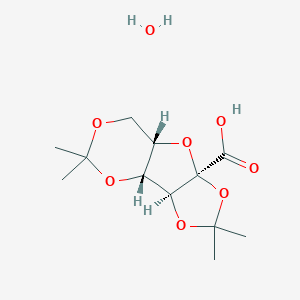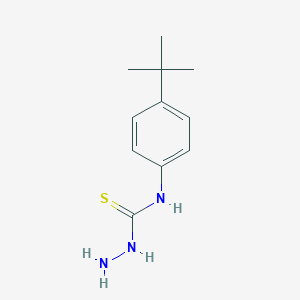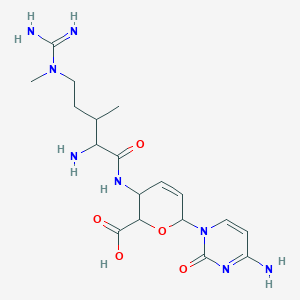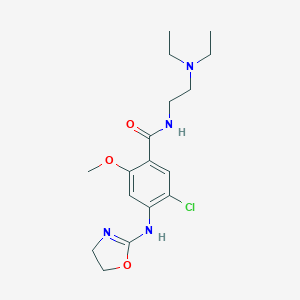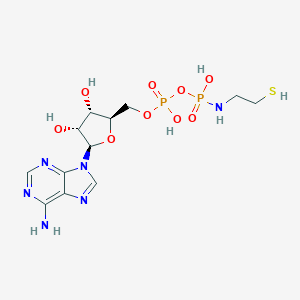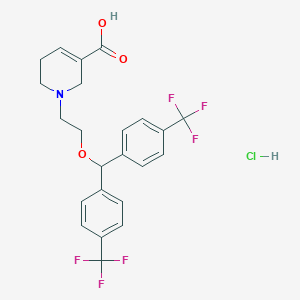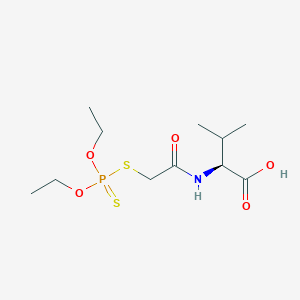
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine, also known as DPT-A-Val, is a peptide-based compound that has gained significant attention in the field of medicinal chemistry. It is a phosphonate-containing derivative of L-valine that has shown promising results in various scientific research applications.
作用機序
The mechanism of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the inhibition of the enzyme glutathione S-transferase (GST). GST is responsible for detoxifying harmful compounds in the body, including carcinogens. By inhibiting GST, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine increases the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
生化学的および生理学的効果
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high selectivity towards cancer cells, sparing normal cells. In addition to its anticancer properties, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of using N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in lab experiments is its high selectivity towards cancer cells. This allows for more accurate testing of anticancer drugs without harming normal cells. However, one limitation is the need for further testing to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine.
将来の方向性
For N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine research include investigating its potential use in combination with other anticancer drugs and exploring its mechanism of action in more detail. Additionally, further testing is needed to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in humans. Overall, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine shows great promise as a potential anticancer drug and warrants further investigation.
合成法
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the reaction of diethyl phosphorochloridothioate with L-valine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine. The purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anticancer drugs.
特性
CAS番号 |
19683-83-1 |
|---|---|
製品名 |
N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine |
分子式 |
C11H22NO5PS2 |
分子量 |
343.4 g/mol |
IUPAC名 |
(2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22NO5PS2/c1-5-16-18(19,17-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChIキー |
BAKCYWKIVVXZNA-JTQLQIEISA-N |
異性体SMILES |
CCOP(=S)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
正規SMILES |
CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
同義語 |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



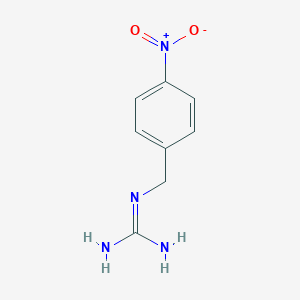
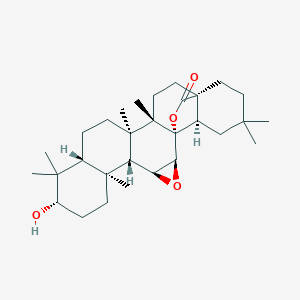
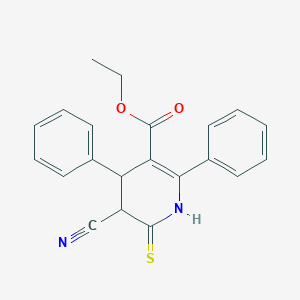
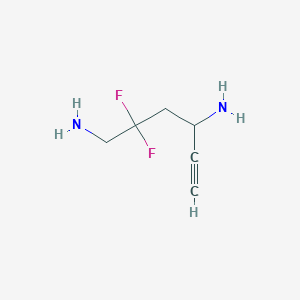
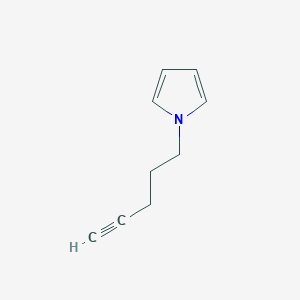
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
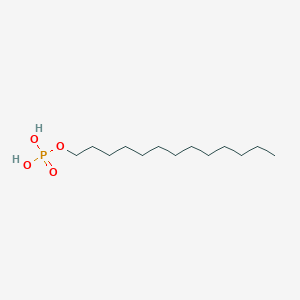
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
